molecular formula C23H21ClN4O2 B2689926 N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941933-52-4

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2689926
CAS No.: 941933-52-4
M. Wt: 420.9
InChI Key: SVCWEGNXJHCTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted cyanophenyl group and a dimethylamino-substituted naphthyl group connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide linkage: This can be achieved by reacting an oxalyl chloride with an amine derivative.

    Introduction of the chloro-cyanophenyl group:

    Attachment of the dimethylamino-naphthyl group: This involves the reaction of a naphthyl derivative with a dimethylamine group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It may be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific receptors or enzymes, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(phenyl)ethyl)oxalamide: Similar structure but with a phenyl group instead of a naphthyl group.

    N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)acetamide: Similar structure but with an acetamide linkage instead of an oxalamide linkage.

Uniqueness

The unique combination of functional groups in N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide may confer specific properties that are not present in similar compounds. This could include unique reactivity, biological activity, or physical properties.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c1-28(2)21(19-9-5-7-15-6-3-4-8-18(15)19)14-26-22(29)23(30)27-20-12-17(24)11-10-16(20)13-25/h3-12,21H,14H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCWEGNXJHCTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.